![molecular formula C12H9N2NaO5S B7822191 sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 . This compound is widely used in various scientific research applications, particularly in the fields of immunology and cell biology. It is a secondary antibody that is conjugated to the fluorescent dye Alexa Fluor 488, which allows for the visualization of specific proteins or antigens in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody involves several steps:

Immunization: The host animal (goat) is immunized with rabbit immunoglobulin G to produce antibodies.

Purification: The antibodies are purified using affinity chromatography, which ensures high specificity and low background signal.

Conjugation: The purified antibodies are then conjugated to the fluorescent dye Alexa Fluor 488. This involves a chemical reaction where the dye is covalently attached to the antibody.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale immunization: Multiple goats are immunized to produce a sufficient quantity of antibodies.

High-throughput purification: Automated systems are used for the affinity purification of antibodies.

Batch conjugation: The conjugation process is carried out in large batches to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

The primary chemical reactions involved in the preparation of this compound include:

Affinity Chromatography: This is a purification process rather than a chemical reaction, but it is crucial for obtaining high-purity antibodies.

Conjugation Reaction: This involves the formation of a covalent bond between the antibody and the fluorescent dye.

Common Reagents and Conditions

Affinity Chromatography: Uses a column with immobilized antigen to capture the specific antibodies.

Conjugation Reaction: Typically involves the use of a coupling agent such as N-hydroxysuccinimide (NHS) ester to facilitate the attachment of the dye to the antibody.

Major Products Formed

The major product formed is the Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody conjugated to Alexa Fluor 488. This product is highly specific and fluorescent, making it ideal for various imaging applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in various assays to detect the presence of specific proteins or antigens. It is particularly useful in techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA).

Biology

In biological research, this compound is used for immunofluorescence microscopy, which allows researchers to visualize the localization of specific proteins within cells. It is also used in flow cytometry to analyze the expression of cell surface and intracellular molecules.

Medicine

In medical research, this compound is used to study disease mechanisms by identifying and quantifying specific biomarkers. It is also used in diagnostic applications to detect the presence of pathogens or disease-related proteins.

Industry

In industrial applications, this compound is used in the development of diagnostic kits and assays. It is also used in quality control processes to ensure the accuracy and reliability of various biological products.

Mechanism of Action

The mechanism of action of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody involves its ability to bind specifically to rabbit immunoglobulin G. The Alexa Fluor 488 dye attached to the antibody emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected using various imaging techniques, allowing researchers to visualize and quantify the presence of specific proteins or antigens.

Comparison with Similar Compounds

Similar Compounds

- Goat anti-Mouse Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

- Goat anti-Human Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

- Goat anti-Rat Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

Uniqueness

The uniqueness of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody lies in its high specificity for rabbit immunoglobulin G and its conjugation to the highly fluorescent Alexa Fluor 488 dye. This combination ensures high sensitivity and low background signal in various imaging applications, making it a valuable tool in scientific research.

Properties

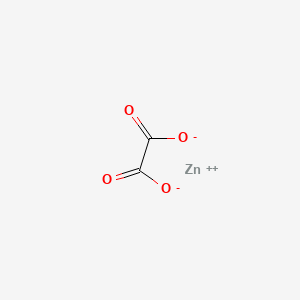

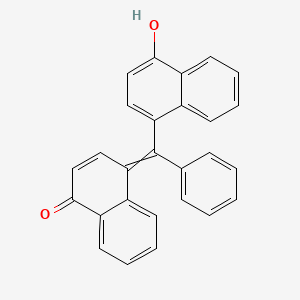

IUPAC Name |

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEZWFYORILMOM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)

![7H-Benzo[c]fluorene](/img/structure/B7822136.png)

![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)